Cas no 2639453-88-4 (ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate)

Ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound featuring a benzoxazine core with an ester functional group. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The ethyl ester moiety enhances solubility in organic solvents, facilitating further derivatization. The 3-methyl substitution on the dihydrobenzoxazine ring contributes to steric and electronic modulation, influencing reactivity in targeted syntheses. Its stable yet reactive framework makes it valuable for constructing complex molecules, including potential bioactive agents. The compound’s well-defined purity and consistent performance underscore its utility in method development and scale-up processes.
ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate structure
2639453-88-4 structure
商品名:ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
CAS番号:2639453-88-4
MF:C12H15NO3
メガワット:221.252403497696
CID:5643910
PubChem ID:165902792

ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
    • EN300-27782867
    • 2639453-88-4
    • インチ: 1S/C12H15NO3/c1-3-15-12(14)9-4-5-10-11(6-9)16-7-8(2)13-10/h4-6,8,13H,3,7H2,1-2H3
    • InChIKey: ZXYXEOCDRGTYCW-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=C(C(=O)OCC)C=CC=2NC(C)C1

計算された属性

  • せいみつぶんしりょう: 221.10519334g/mol
  • どういたいしつりょう: 221.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 47.6Ų

ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27782867-10g
ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
2639453-88-4
10g
$4914.0 2023-09-09
Enamine
EN300-27782867-0.05g
ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
2639453-88-4 95.0%
0.05g
$959.0 2025-03-19
Enamine
EN300-27782867-0.5g
ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
2639453-88-4 95.0%
0.5g
$1097.0 2025-03-19
Enamine
EN300-27782867-0.1g
ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
2639453-88-4 95.0%
0.1g
$1005.0 2025-03-19
Enamine
EN300-27782867-2.5g
ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
2639453-88-4 95.0%
2.5g
$2240.0 2025-03-19
Enamine
EN300-27782867-1g
ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
2639453-88-4
1g
$1142.0 2023-09-09
Enamine
EN300-27782867-1.0g
ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
2639453-88-4 95.0%
1.0g
$1142.0 2025-03-19
Enamine
EN300-27782867-10.0g
ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
2639453-88-4 95.0%
10.0g
$4914.0 2025-03-19
Enamine
EN300-27782867-5.0g
ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
2639453-88-4 95.0%
5.0g
$3313.0 2025-03-19
Enamine
EN300-27782867-0.25g
ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
2639453-88-4 95.0%
0.25g
$1051.0 2025-03-19

ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate 関連文献

ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylateに関する追加情報

Ethyl 3-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carboxylate: A Comprehensive Overview

Ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS No. 2639453-88-4) is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of benzoxazine derivatives, which have been extensively studied due to their unique structural properties and potential applications in various industries. The molecule consists of a benzoxazine ring system with a methyl group at position 3 and an ethyl ester group at position 7. Its structure is characterized by a partially saturated six-membered ring fused to a benzene ring, making it a versatile platform for further chemical modifications.

Recent studies have highlighted the importance of benzoxazine derivatives in drug discovery and material synthesis. For instance, researchers have explored the use of ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate as a precursor for synthesizing advanced polymers with enhanced thermal stability and mechanical properties. These polymers have shown promise in applications such as high-performance adhesives and lightweight composites for aerospace and automotive industries.

The synthesis of ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate typically involves multi-step organic reactions, including Friedel-Crafts alkylation and subsequent esterification. The methyl group at position 3 plays a crucial role in stabilizing the intermediate during these reactions, ensuring high yields and purity. Recent advancements in catalytic methods have further optimized the synthesis process, reducing production costs and environmental impact.

In terms of applications, benzoxazine derivatives like this compound are being investigated for their potential in drug delivery systems. The ethyl ester group at position 7 can be modified to introduce functional groups that enhance bioavailability or target specific tissues. For example, researchers have successfully synthesized prodrugs based on this structure that exhibit improved pharmacokinetic profiles compared to traditional drug molecules.

Another emerging application of ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is in the development of optoelectronic materials. The conjugated system within the benzoxazine ring allows for efficient charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated that incorporating this compound into OLED structures can significantly improve device efficiency and longevity.

From an environmental standpoint, the biodegradability of benzoxazine derivatives has become a critical area of research. Scientists are exploring methods to enhance the eco-friendliness of these compounds by introducing biodegradable side chains or optimizing their degradation pathways under controlled conditions. This research aligns with global efforts to develop sustainable chemical products that minimize environmental impact.

In conclusion, ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS No. 2639453-88

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